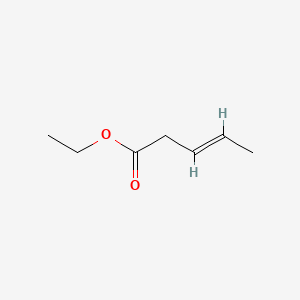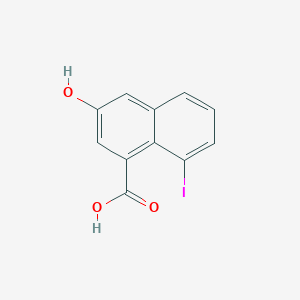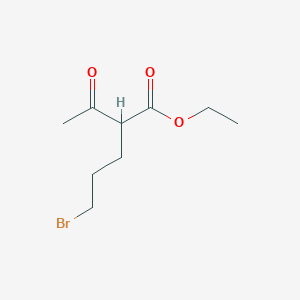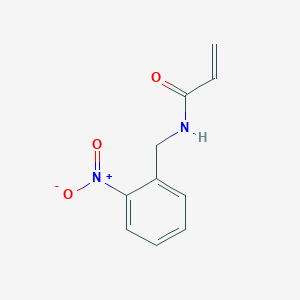
N-(2-Nitrobenzyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Nitrobenzyl)acrylamide: is a photoreactive monomer that has gained attention due to its unique properties and potential applications in various fields. This compound is particularly notable for its ability to undergo photochemical reactions, making it useful in the development of stimuli-responsive materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Nitrobenzyl)acrylamide typically involves the esterification of N-acryloylglycine with 2-nitrobenzyl amine. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The process involves the use of specific catalysts and solvents to facilitate the reaction and achieve high yields.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the principles of large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory synthesis. This includes scaling up the reaction, ensuring efficient mixing, and maintaining precise temperature control to achieve consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Nitrobenzyl)acrylamide undergoes various chemical reactions, including:
Photochemical Reactions: The compound is known for its photoreactivity, particularly under UV light.
Radical Cyclization: It can participate in radical cascade cyclization reactions, which are useful in the synthesis of complex organic molecules.
Common Reagents and Conditions:
Photochemical Reactions: UV light at 365 nm is commonly used to induce photochemical reactions in this compound.
Radical Cyclization: Oxime esters are often used as reagents in radical cyclization reactions involving this compound.
Major Products Formed:
Acyl-Containing Pyrido[4,3,2-gh]phenanthridines: Radical cyclization reactions can produce complex polycyclic structures.
Applications De Recherche Scientifique
N-(2-Nitrobenzyl)acrylamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(2-Nitrobenzyl)acrylamide primarily involves its photoreactivity. Upon exposure to UV light, the compound undergoes cleavage of the o-nitrobenzyl group, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, such as the formation of hydrogels through dual hydrogen bonding . The molecular targets and pathways involved in these reactions are primarily related to the photochemical properties of the compound.
Comparaison Avec Des Composés Similaires
2-Nitrobenzyl Alcohol: This compound also exhibits photoreactivity and is used as a photoremovable protecting group.
N-(2-Nitrobenzyl)urea: Similar to N-(2-Nitrobenzyl)acrylamide, this compound is used in photoactivable bioactive molecules.
Uniqueness: this compound is unique due to its ability to form hydrogels with specific properties such as temperature sensitivity and self-healing. This makes it particularly valuable in applications requiring stimuli-responsive materials .
Propriétés
Formule moléculaire |
C10H10N2O3 |
|---|---|
Poids moléculaire |
206.20 g/mol |
Nom IUPAC |
N-[(2-nitrophenyl)methyl]prop-2-enamide |
InChI |
InChI=1S/C10H10N2O3/c1-2-10(13)11-7-8-5-3-4-6-9(8)12(14)15/h2-6H,1,7H2,(H,11,13) |
Clé InChI |
IXSUBZUVFOXFMK-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)NCC1=CC=CC=C1[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


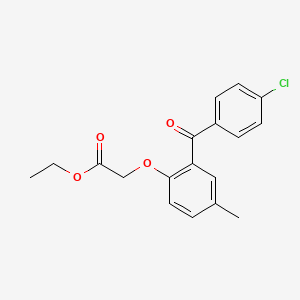
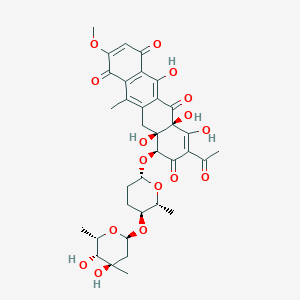
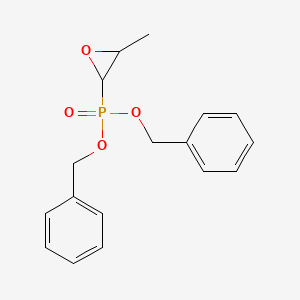
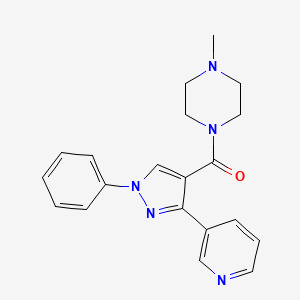
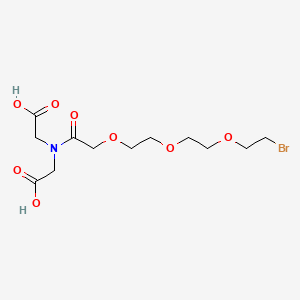
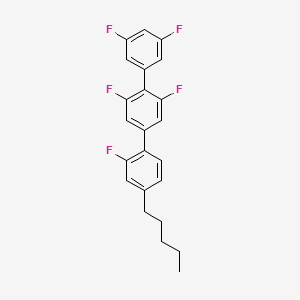
![4-[2-chloroethyl(ethyl)amino]but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate](/img/structure/B12840608.png)
![1-[4-(2-Methoxyethoxy)phenyl]piperazine hydrochloride](/img/structure/B12840610.png)
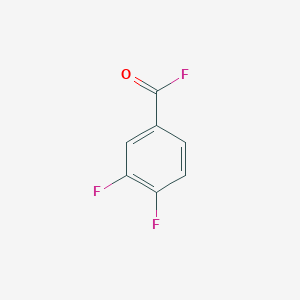
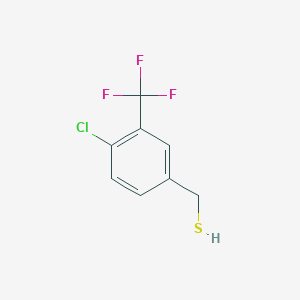
![5-(((2,6-Difluoro-3,5-dimethoxyphenyl)amino)methyl)-N-ethyl-1h-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12840625.png)
